N1-(2-Methoxyethyl) Substituent Lowers Computed Lipophilicity by ΔXLogP3 = 0.5 Versus the N1-Ethyl Analog
The target compound, bearing an N1-(2-methoxyethyl) substituent, has a computed XLogP3 of 1.1, compared to 1.6 for the direct N1-ethyl analog 1-ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one (CAS 937599-68-3), both values sourced from PubChem computed properties [1][2]. This difference of ΔXLogP3 = -0.5 is attributable to the presence of the ether oxygen in the methoxyethyl chain, which also increases the hydrogen-bond acceptor count from 3 to 4. In the context of lead optimization, a 0.5 log unit reduction in lipophilicity is associated with improved aqueous solubility, reduced metabolic clearance via CYP450 pathways, and lower promiscuity risk [3]. The N1-(2-methoxyethyl) group additionally offers a flexible ether side chain with 3 rotatable bonds, providing conformational adaptability distinct from the conformationally restricted N1-ethyl analog (1 rotatable bond) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.1; HBA = 4; Rotatable bonds = 3; TPSA = 86.6 Ų |
| Comparator Or Baseline | 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one (CAS 937599-68-3): XLogP3 = 1.6; HBA = 3; Rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3 = -0.5 (lower lipophilicity); ΔHBA = +1; ΔRotatable bonds = +2 |
| Conditions | Computed properties from PubChem 2.1 / XLogP3 3.0 algorithm; TPSA by Cactvs 3.4.6.11 |
Why This Matters
Lower lipophilicity (XLogP3 1.1 vs. 1.6) predicts improved solubility and reduced off-target risk, making this compound a more developable lead-like scaffold for medicinal chemistry programs compared to the N1-ethyl analog.
- [1] PubChem. Compound Summary for CID 19614638: XLogP3 = 1.1, HBA = 4, Rotatable Bonds = 3, TPSA = 86.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/937599-84-3 (accessed May 2026). View Source
- [2] PubChem. Compound Summary for CID 19614142 (CAS 937599-68-3): XLogP3 = 1.6, HBA = 3, Rotatable Bonds = 1. https://pubchem.ncbi.nlm.nih.gov/compound/937599-68-3 (accessed May 2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. (General principle: logP reduction of 0.5 units correlates with improved developability.) View Source
